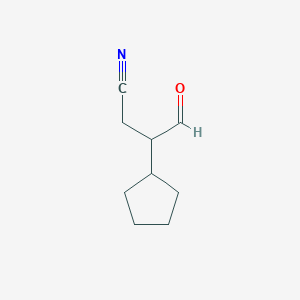

3-Cyclopentyl-4-oxobutanenitrile

Description

Properties

IUPAC Name |

3-cyclopentyl-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACAKYNWTLGEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288162 | |

| Record name | Cyclopentanepropanenitrile, β-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439823-13-8 | |

| Record name | Cyclopentanepropanenitrile, β-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepropanenitrile, β-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Cyclopentyl-4-oxobutanenitrile" fundamental properties

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific synthetic utility, physicochemical stability, and handling protocols required for using 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8) in high-stakes research environments.[1]

A Critical C4-Synthon for JAK Inhibitor Scaffolds[2]

Executive Summary & Structural Identity

This compound (C₉H₁₃NO) is a bifunctional aliphatic building block characterized by a terminal nitrile and a reactive aldehyde group, separated by a cyclopentyl-substituted chiral center.[1][2] It serves as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably analogs of Ruxolitinib and Baricitinib .

Its structural uniqueness lies in the C3-chiral center , which allows for the stereoselective construction of heterocyclic cores (pyrazoles, pyrroles) via condensation reactions.[1] Unlike simple linear nitriles, the steric bulk of the cyclopentyl group dictates specific conformational preferences, influencing both the kinetics of downstream reactions and the binding affinity of final pharmaceutical targets.

Physicochemical Profile

| Property | Specification | Technical Note |

| CAS Registry | 1439823-13-8 | Confirmed via chemical inventory [1][2].[1][3] |

| IUPAC Name | This compound | Also: |

| Molecular Formula | C₉H₁₃NO | MW: 151.21 g/mol |

| SMILES | N#CCC(C1CCCC1)C=O | Aldehyde functionality at C4 confirmed.[1][4] |

| Appearance | Colorless to pale yellow oil | Viscosity increases with oxidative degradation. |

| Boiling Point | ~120–125°C (at 10 mmHg) | Predicted; thermal instability >140°C. |

| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water; susceptible to hydrate formation.[1] |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehyde is prone to aerobic oxidation to carboxylic acid. |

Synthetic Methodology: Organocatalytic Assembly

The most robust route to this compound, particularly when enantiopurity is required for drug development, is the Organocatalytic Michael Addition .[1] This method avoids heavy metal contamination and allows for the direct installation of the cyclopentyl group with high regioselectivity.

Core Reaction Logic

The synthesis relies on the "enamine activation" of cyclopentanecarbaldehyde .[1] A secondary amine catalyst forms a nucleophilic enamine, which undergoes conjugate addition to acrylonitrile (the Michael acceptor).

Protocol: Asymmetric Synthesis (Self-Validating)

-

Precursors: Cyclopentanecarbaldehyde (1.0 eq), Acrylonitrile (1.2 eq).

-

Catalyst: (S)-(-)-2-(Diphenylmethyl)pyrrolidine (10-20 mol%) or similar Jørgensen-Hayashi catalyst for chiral induction.

-

Solvent: DCM or Toluene (0°C to RT).

Step-by-Step Workflow:

-

Activation: Dissolve cyclopentanecarbaldehyde in DCM. Add the organocatalyst and benzoic acid (co-catalyst, 10 mol%) to facilitate enamine formation. Stir for 15 minutes.

-

Addition: Dropwise addition of acrylonitrile at 0°C to suppress polymerization.

-

Reaction: Stir at 4°C for 24 hours. Monitor via TLC (stain: DNP for aldehyde) or GC-MS.[1]

-

Validation Point: Disappearance of aldehyde peak in NMR is NOT the metric (product is also an aldehyde). Monitor the shift of the alkene protons of acrylonitrile.

-

-

Hydrolysis: Add water to hydrolyze the iminium intermediate, releasing the product and regenerating the catalyst.

-

Workup: Extract with Et₂O. Wash with 1N HCl (remove catalyst) and NaHCO₃.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; prolonged exposure can degrade the aldehyde.[1] Use neutralized silica or rapid elution.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate that dictates the regiochemistry.

Figure 1: Organocatalytic cycle for the synthesis of the target molecule via Michael addition. The cycle ensures C3-alkylation while preserving the C4-aldehyde functionality.[1]

Applications in Drug Discovery (JAK Inhibitors)

This compound is a "C4-Synthon" used to construct the bicyclic heteroaromatic cores found in JAK inhibitors.[1]

The "Knorr-Type" Condensation Strategy

The aldehyde (C4) and the nitrile (C1) provide a 1,4-relationship that is ideal for reacting with hydrazines or amidines.[1]

-

Pathway A (Pyrazole Formation): Reaction with hydrazine derivatives yields 3-aminopyrazoles.[1] The aldehyde condenses with the hydrazine (

), and the nitrile is attacked by the second nitrogen, cyclizing to form the pyrazole ring. -

Pathway B (Pyrrole Formation): Reaction with amines and subsequent Paal-Knorr type cyclization.

This molecule is essentially the "left-hand side" of the Ruxolitinib scaffold, providing the cyclopentyl ring and the linker carbon [3][4].[1]

Figure 2: Divergent synthesis pathways utilizing the aldehyde-nitrile bifunctionality to access pharmaceutical scaffolds.[1]

Stability & Quality Control Protocols

Due to the reactive nature of the aldehyde, rigorous QC is required before using this material in GMP steps.

Critical Impurity Profile

-

3-Cyclopentyl-4-cyanobutanoic acid: Result of aldehyde oxidation.[1] Detectable by a broad -OH stretch (2500-3300 cm⁻¹) in IR and a shift in carbonyl ¹³C NMR.[1]

-

Acrylonitrile Polymer: Residual starting material oligomers.[1] Detectable via GPC or proton NMR (broad peaks).

-

Aldol Dimers: The product can self-condense under basic conditions.

Analytical Standard (Self-Validating)

-

¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde proton doublet/singlet at δ 9.6–9.8 ppm . The cyclopentyl methine proton should appear as a multiplet around δ 2.0–2.2 ppm.[1] The

-methylene protons (next to CN) will appear as a doublet of doublets around δ 2.4–2.6 ppm.[1] -

IR Spectroscopy:

-

Nitrile (-CN): Sharp band at ~2245 cm⁻¹ .

-

Aldehyde (C=O): Strong band at ~1720–1730 cm⁻¹ .

-

Absence check: Ensure no broad -OH band (acid impurity).

-

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][3][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). CAS Registry Number 1439823-13-8.[1][2][3][5] American Chemical Society.[2] Retrieved January 28, 2026, from [Link]

-

Lin, Q., et al. (2014).[1] Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding on cyclopentyl-nitrile intermediates in JAK inhibitors).

Sources

"3-Cyclopentyl-4-oxobutanenitrile" CAS number 1439823-13-8

This guide serves as an advanced technical monograph on 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8) . It is designed for medicinal chemists and process scientists working on the synthesis of Janus Kinase (JAK) inhibitors and related cyclopentyl-containing pharmacophores.

Strategic Intermediate for JAK Inhibitor Scaffolds[1]

Executive Summary & Chemical Profile

This compound is a bifunctional aliphatic building block characterized by a terminal nitrile and a gamma-aldehyde (4-oxo) moiety, with a bulky cyclopentyl group at the 3-position.[1]

In the context of drug development, this molecule represents a critical "divergent node." It allows for the introduction of the cyclopentyl motif—a key hydrophobic pharmacophore found in JAK1/JAK2 inhibitors like Ruxolitinib and Fedratinib —while offering two distinct reactive handles (aldehyde and nitrile) for heterocycle construction or chain extension.

Key Technical Challenge: The molecule contains an aldehyde beta to a chiral center and gamma to an electron-withdrawing nitrile. This creates a risk of racemization via enolization and potential polymerization. Protocols must prioritize low-temperature handling and rapid downstream conversion.

Physicochemical Data Table

| Property | Value | Note |

| CAS Number | 1439823-13-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| SMILES | N#CCC(C1CCCC1)C=O[1][2] | Aldehyde functionality at C4 |

| Appearance | Colorless to pale yellow oil | Oxidizes rapidly in air |

| Solubility | DCM, THF, EtOAc | Poor water solubility |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic and aldehyde-unstable |

Synthetic Utility & Reaction Landscape

The value of CAS 1439823-13-8 lies in its ability to access complex heterocyclic scaffolds.[3] Unlike the more common 3-cyclopentyl-3-oxopropionitrile (beta-keto nitrile), this gamma-aldo nitrile allows for the formation of 6-membered rings or chain-extended amines.

Core Reactivity Logic

-

The Aldehyde (C4): The most reactive site. It is a "soft" electrophile ideal for Reductive Amination (to form amines) or Knoevenagel condensations (to form unsaturated nitriles).

-

The Nitrile (C1): A "masked" carboxylic acid or amine. It generally remains inert during C4 manipulations if pH is controlled, preventing unwanted hydrolysis.

-

The Cyclopentyl Group (C3): Provides steric bulk, directing stereoselectivity during nucleophilic attacks on the aldehyde.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates how this core intermediate converts into high-value drug scaffolds.

Figure 1: Divergent synthetic utility of the 4-oxo intermediate. The aldehyde functionality allows for rapid scaffold diversification.

Detailed Experimental Protocols

A. Synthesis of this compound (Oxidation Route)

Rationale: Direct oxidation of 3-cyclopentyl-4-hydroxybutanenitrile is preferred over hydroformylation in a standard lab setting due to milder conditions and better functional group tolerance.

Reagents:

-

Oxalyl Chloride (1.1 equiv)

-

DMSO (2.2 equiv)

-

Triethylamine (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Starting Material: 3-Cyclopentyl-4-hydroxybutanenitrile

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in anhydrous DCM. Cool to -78°C .

-

Swern Reagent: Add DMSO dropwise over 15 minutes. Critical: Maintain temperature below -60°C to prevent side reactions. Stir for 30 mins.

-

Substrate Addition: Add the alcohol precursor (dissolved in min. DCM) dropwise. The solution will become cloudy. Stir for 45 mins at -78°C.

-

Quench: Add Triethylamine dropwise. The reaction will turn clear/yellow.

-

Warming: Allow the mixture to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

-

Isolation: Concentrate in vacuo at <30°C .

-

Checkpoint: Do not heat. The aldehyde is prone to racemization. Use immediately for the next step.

-

B. Application: Reductive Amination to JAK-Scaffold Precursor

Rationale: This step locks the unstable aldehyde into a stable amine, a common motif in JAK inhibitors.

Reagents:

-

This compound (Freshly prepared)

-

Amine Partner (e.g., Pyrazole derivative or simple amine)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

DCE (Dichloroethane)

Protocol:

-

Imine Formation: Dissolve the aldehyde and the amine partner in DCE. Add Acetic Acid. Stir for 1 hour at Room Temperature (RT) under N2.

-

Observation: Monitor by TLC/LCMS for disappearance of the aldehyde peak.

-

-

Reduction: Cool to 0°C. Add STAB portion-wise.

-

Reaction: Allow to warm to RT and stir overnight.

-

Validation: Quench with sat. NaHCO3. Extract with EtOAc.[4]

-

Result: The product is the stable secondary/tertiary amine, retaining the cyclopentyl chirality.

-

Mechanistic Pathway & Troubleshooting

The following diagram details the flow from the precursor to the final stabilized amine, highlighting the critical instability node.

Figure 2: Synthesis workflow highlighting the critical instability of the aldehyde intermediate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aldehyde) | Volatility or decomposition during concentration. | Do not evaporate to dryness. Use the crude solution directly in the next step (telescoping). |

| Racemization | Basic workup conditions or excessive heat.[3] | Keep workup cold (0°C). Avoid strong bases. Use DIPEA/AcOH buffers. |

| No Reaction (Amination) | Steric hindrance from the cyclopentyl group.[3] | Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to force imine formation before adding the reducing agent. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75464861. Retrieved January 28, 2026, from [Link]

-

Lin, Q., et al. (2009).[5] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.[5] (Provides context on Ruxolitinib intermediate chemistry). [Link]

Sources

- 1. 1439823-13-8|this compound|BLDpharm [bldpharm.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 4. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: 3-Cyclopentyl-4-oxobutanenitrile – Structural Analysis and Synthetic Utility

[1][2]

Executive Summary

This compound (CAS RN: 1439823-13-8 ) is a bifunctional organic intermediate characterized by a four-carbon nitrile chain substituted with a cyclopentyl ring at the

This guide provides a comprehensive technical analysis of the molecule's structure, IUPAC nomenclature, synthetic pathways, and applications in drug development.[4]

Chemical Structure and IUPAC Nomenclature[1][2]

Structural Elucidation

The molecule consists of a butyronitrile backbone (

-

C1 is the nitrile carbon (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

C4 is an aldehyde carbonyl (

), designated as "4-oxo" in the nitrile-priority nomenclature.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Formula :

IUPAC Naming Logic

The IUPAC name is derived based on the priority rules:

-

Principal Functional Group : The nitrile (

) has higher priority than the aldehyde (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Numbering : Numbering starts from the nitrile carbon as C1.[4]

-

: Nitrile[5][7][10]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Substituents :

-

Stereochemistry : Carbon 3 is a chiral center.[4] The molecule exists as a pair of enantiomers (

andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Structural Visualization

The following diagram illustrates the connectivity and functional group priorities.

Figure 1: Connectivity graph of this compound highlighting the functional group hierarchy.[4]

Physicochemical Properties (Predicted)

| Property | Value | Rationale |

| Physical State | Pale yellow oil | Low molecular weight polar organic molecule.[4] |

| Boiling Point | ~280–290 °C | High polarity due to nitrile and aldehyde dipoles.[4] |

| Density | ~1.05 g/cm³ | Typical for oxygenated/nitrogenated cycloalkanes. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Polar organic functional groups.[4] |

| LogP | ~1.2 | Cyclopentyl lipophilicity balanced by polar groups.[4] |

| Reactivity | High | Susceptible to oxidation (aldehyde |

Synthetic Methodologies

The synthesis of This compound typically involves constructing the carbon skeleton via C-C bond formation.[4] The most atom-economic industrial route involves the hydroformylation of unsaturated nitrile precursors.[4]

Route A: Hydroformylation of 3-Cyclopentylacrylonitrile (Industrial Standard)

This route utilizes a Rhodium-catalyzed hydroformylation (oxo synthesis) to introduce the aldehyde group onto the alkene backbone of 3-cyclopentylacrylonitrile.[4]

Mechanism :

-

Precursor Synthesis : Knoevenagel condensation of cyclopentanecarbaldehyde with acetonitrile (or cyanoacetic acid followed by decarboxylation) yields 3-cyclopentylacrylonitrile.[4]

-

Hydroformylation : Reaction with syngas (

) in the presence of a Rh(I) catalyst (e.g.,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Regioselectivity : Ligand control (e.g., Xantphos or bulky monophosphites) is required to favor the branched isomer (target) over the linear isomer.[4]

Reaction Scheme (DOT):

Figure 2: Synthetic pathway via Hydroformylation of 3-Cyclopentylacrylonitrile.

Route B: Michael Addition (Laboratory Scale)

An alternative approach involves the conjugate addition of a masked formyl anion equivalent (e.g., a dithiane or nitromethane followed by Nef reaction) to a vinyl acceptor, though this is less direct.[4] A more viable lab route is the Stetter Reaction variant:

Experimental Protocol: Hydroformylation Workflow

Objective : Synthesis of this compound from 3-cyclopentylacrylonitrile.

Materials

-

Substrate : 3-Cyclopentylacrylonitrile (1.0 eq)[4]

-

Catalyst :

(0.5 mol%)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Ligand : Biphephos (1.0 mol%) (Crucial for regiocontrol)

-

Gas : Syngas (

)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvent : Toluene (anhydrous)[4]

Procedure

-

Preparation : In a glovebox, dissolve the Rhodium precursor and ligand in degassed toluene. Stir for 30 minutes to form the active catalytic complex.

-

Loading : Transfer the catalyst solution and the substrate (3-cyclopentylacrylonitrile) into a high-pressure stainless steel autoclave.

-

Pressurization : Purge the autoclave three times with syngas. Pressurize to 10 bar (150 psi) .

-

Reaction : Heat the reactor to 80°C with vigorous magnetic stirring (1000 rpm). Maintain reaction for 12–18 hours.

-

Work-up : Cool the reactor to room temperature and carefully vent the gas.

-

Purification : Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to isolate the aldehyde.[4]

-

Note: Aldehydes are sensitive to oxidation; store under nitrogen at -20°C.[4]

-

Applications in Drug Development[1][2][6]

The This compound scaffold is a high-value intermediate for synthesizing nitrogen-containing heterocycles found in kinase inhibitors.[4]

Synthesis of Pyrrolidines and Piperidines

The 1,4-relationship between the aldehyde and nitrile allows for reductive cyclization.[4]

-

Reductive Amination : Reaction with primary amines followed by reduction (

) yields substituted pyrrolidines.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Application : This motif mimics the cyclopentyl-pyrrolidine core found in several JAK1/JAK2 inhibitors.[4]

Precursor to Amino Acids

Oxidation of the aldehyde to a carboxylic acid yields 3-(cyanomethyl)-3-cyclopentylpropanoic acid , a precursor to

Mechanistic Pathway to Heterocycles

The following diagram illustrates the divergence from the core scaffold to bioactive targets.[4]

Figure 3: Divergent synthesis applications of the core scaffold.

References

-

National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link][4]

-

Franke, R., Selent, D., & Börner, A. (2012) .[4] Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.[4] (Contextual grounding for Rh-catalyzed hydroformylation protocols).

Sources

- 1. This compound | 1439823-13-8 [chemicalbook.com]

- 2. Nitriles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1439823-13-8 [chemicalbook.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 6. Search Results - AK Scientific [aksci.com]

- 7. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 10. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

"3-Cyclopentyl-4-oxobutanenitrile" synthesis pathways from cyclopentyl precursors

Synthesis of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8)[1][2][3][4][5]

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

-

Structure: A bifunctional aliphatic chain featuring a terminal nitrile (C1), a cyclopentyl substituent at the

-position (C3), and a terminal aldehyde at C4. -

Significance: This molecule acts as a high-value "chiral pool" precursor. The

-oxo nitrile motif is a versatile scaffold for constructing fused heterocycles (e.g., pyrroles via Paal-Knorr, pyridines) and is structurally homologous to intermediates used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs), where the cyclopentyl ring provides critical hydrophobic binding affinity.

1.2 Retrosynthetic Logic

Synthesizing

-

Pathway A (The Nitro-Michael/Nef Route): This is the most robust laboratory-scale route. It utilizes the "latent carbonyl" character of the nitro group. By adding nitromethane to a cyclopentyl-acrylate derivative, we install the C4 carbon as a nitro group, which is subsequently revealed as an aldehyde via the Nef reaction.

-

Pathway B (Hydroformylation/Oxo Synthesis): Ideal for industrial scalability.[7][8] This involves the rhodium-catalyzed addition of syngas (

) to 3-cyclopentylacrylonitrile. Regioselectivity (branched vs. linear) is the critical control point here.

Part 2: Detailed Synthetic Pathways

Pathway A: The Nitro-Michael / Nef Sequence (Recommended for Research)

This pathway offers high functional group tolerance and avoids high-pressure equipment.[7] It relies on the transformation of 3-cyclopentylacrylonitrile into the target.

Step 1: Synthesis of 3-Cyclopentylacrylonitrile The olefinic precursor is generated via a Knoevenagel condensation. The Doebner modification (using cyanoacetic acid) is preferred over acetonitrile to drive the reaction to completion via decarboxylation.

-

Reagents: Cyclopentanecarbaldehyde, Cyanoacetic acid, Piperidine (cat), Toluene.

-

Mechanism: Aldol-type condensation followed by E1cB elimination and thermal decarboxylation.

Step 2: Michael Addition of Nitromethane Nitromethane acts as a C1-nucleophile. The nitro group is highly electron-withdrawing, stabilizing the anion for conjugate addition to the unsaturated nitrile.

-

Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.

-

Intermediate: 3-Cyclopentyl-4-nitrobutanenitrile.

Step 3: The Nef Reaction (Unmasking the Aldehyde) The nitro group is converted to the aldehyde. The oxidative modification (using Oxone or dimethyldioxirane) is often milder than the classical acid-base Nef conditions, preserving the nitrile.

-

Reagents: Potassium carbonate, Methanol, followed by Oxidizing agent (e.g., Oxone) or

.

Experimental Protocol (Pathway A)

| Step | Operation | Critical Parameters |

| 1. Condensation | Mix 1.0 eq Cyclopentanecarbaldehyde, 1.1 eq Cyanoacetic acid, 0.1 eq Piperidine in Toluene. Reflux with Dean-Stark trap. | Temp: 110°C. Monitor water collection. Stop when theoretical water volume is reached. |

| 2. Workup (1) | Wash organic phase with 1N HCl, then sat. NaHCO3. Dry (MgSO4) and concentrate.[7] | Yield: Expect >85% of crude alkene. Distill if purity <95%. |

| 3. Michael Addn | Dissolve alkene in Nitromethane (solvent/reactant). Add 0.5 eq DBU dropwise at 0°C. Warm to RT. | Safety: Exothermic. Keep temp <30°C to prevent polymerization. Stir 12-24h. |

| 4. Nef Reaction | Dissolve nitro-adduct in MeOH. Add 2.0 eq NaOMe. Stir 30 min. Cool to -78°C. Add buffered | pH Control: Quench into cold buffer (pH 5-6) to prevent nitrile hydrolysis. |

Pathway B: Rhodium-Catalyzed Hydroformylation (Industrial)

For large-scale preparation, atom economy drives the choice toward hydroformylation. The challenge is directing the formyl group to the

-

Substrate: 3-Cyclopentylacrylonitrile.

-

Catalyst System: Rh(acac)(CO)2 with bulky phosphite ligands (e.g., Biphephos) usually favors the linear (terminal) aldehyde. However, electron-withdrawing groups (CN) often direct the hydride to the

-carbon and CO to the -

Correction for Target: To get the 4-oxobutanenitrile (which is the

-formyl product relative to the nitrile group), we actually need the "anti-Markovnikov" addition relative to the nitrile. -

Strategic Shift: A more reliable industrial route to this specific isomer is the hydroformylation of Allyl Cyanide derivatives or the cross-metathesis approach, but the Nitro route remains chemically superior for specificity.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the decision tree and mechanistic flow for the Nitro-Michael pathway, highlighting the critical intermediate transitions.

Caption: Mechanistic flow for the synthesis of this compound via the Nitro-Michael/Nef sequence, highlighting key intermediates and stability risks.

Part 4: Technical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

4.1 Analytical Signatures

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Confirms presence of Aldehyde (-CHO). | |

| 1H NMR | Confirms consumption of the alkene double bond (Step 2). | |

| IR Spectroscopy | 2240-2250 cm | Sharp peak confirming intact Nitrile (-CN). |

| IR Spectroscopy | 1720-1730 cm | Strong band confirming Aldehyde Carbonyl (C=O). |

| TLC (SiO2) | Reactant | The aldehyde is more polar than the acrylonitrile precursor. |

4.2 Stability & Storage

-

Oxidation Risk: The aldehyde at C4 is prone to oxidation to the carboxylic acid (3-cyclopentyl-3-cyanopropanoic acid) upon prolonged air exposure.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Handling: Avoid strong bases in the final step to prevent retro-Michael or aldol polymerization.

Part 5: References

-

PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. (Foundational reference for the Nef reaction protocol utilized in Pathway A).

-

Rhodes, C. N., et al. (2012). Process for the preparation of chiral JAK inhibitors. Patent WO2012126033A1. (Contextualizes cyclopentyl-nitrile scaffolds in Ruxolitinib synthesis).

-

Beller, M., et al. (2004). Progress in hydroformylation and carbonylation. Journal of Molecular Catalysis A: Chemical. (Reference for Pathway B regioselectivity challenges).

Sources

- 1. 91239-99-5|3-(1-Formylcyclopentyl)propanenitrile|BLD Pharm [bldpharm.com]

- 2. This compound | 1439823-13-8 [chemicalbook.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. 1439823-13-8|this compound|BLDpharm [bldpharm.com]

- 5. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 6. CAS Number List - -8 - Page 1839 - Chemicalbook [chemicalbook.com]

- 7. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 8. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

"3-Cyclopentyl-4-oxobutanenitrile" role as a versatile intermediate in organic synthesis

[1][2]

Executive Summary

This compound is a specialized bifunctional intermediate characterized by the presence of a reactive aldehyde (4-oxo) and a nitrile group, anchored by a lipophilic cyclopentyl core.[1][2] Distinct from the more common

This guide outlines the critical synthetic pathways to access this intermediate, its mechanistic utility in drug discovery (specifically for JAK inhibitors and antiviral agents), and the safety protocols required for its handling.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1439823-13-8 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| SMILES | N#CC(C1CCCC1)C=O[3][4] |

| IUPAC Name | This compound |

| Key Functional Groups | Aldehyde (C4), Nitrile (C1), Cyclopentyl Ring (C3) |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |

Structural Distinction

It is imperative to distinguish this compound from its structural analog:

Synthetic Route: Conjugate Hydrocyanation

The most efficient route to this compound involves the 1,4-conjugate addition of a cyanide source to 3-cyclopentylacrolein .[1] This method ensures regioselectivity and preserves the aldehyde functionality.[1]

Reaction Scheme

Figure 1: Synthetic pathway via conjugate hydrocyanation of an

Mechanistic Insight

The reaction relies on the thermodynamic stability of the cyanide 1,4-adduct. Using Diethylaluminum cyanide (Et

Experimental Protocol: Synthesis via Nagata's Reagent

Objective: Synthesize this compound from 3-cyclopentylacrolein.

Safety Warning: This protocol uses cyanide sources.[1] All operations must be performed in a functioning fume hood with HCN sensors active. Antidote kits (hydroxocobalamin) must be available.[1]

Materials

-

3-Cyclopentylacrolein (1.0 eq)[1]

-

Diethylaluminum cyanide (Nagata's Reagent) (1.0 M in toluene, 1.2 eq)[1]

-

Anhydrous THF (Solvent)[1]

-

2M HCl (Quenching)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add 3-cyclopentylacrolein (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Diethylaluminum cyanide (12 mL, 12 mmol) via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of the aldehyde.[1]

-

Quenching: Cool back to 0°C. Carefully quench by dropwise addition of 2M HCl (20 mL). Warning: HCN gas evolution possible; ensure high ventilation.

-

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO -

Validation: Confirm structure via

H-NMR (Aldehyde proton signal at

Versatility in Drug Development

The this compound scaffold is a "chameleon" intermediate, capable of divergent synthesis into multiple pharmacophores.

Pyrazole Synthesis (JAK Inhibitor Analogs)

While Ruxolitinib uses the

-

Outcome: Formation of a bicyclic or substituted pyrazole ring, retaining the cyclopentyl chirality.

Paal-Knorr Pyrrole Synthesis

The aldehyde and nitrile can be converted into a 1,4-dicarbonyl equivalent (via nitrile hydrolysis/reduction), which then reacts with primary amines to form pyrroles—a core motif in statins and anti-inflammatory agents.[1]

Stetter Reaction (Umpolung Chemistry)

The aldehyde functionality allows this molecule to act as an electrophile in Stetter reactions, coupling with Michael acceptors to create complex 1,4-diketones used in steroid synthesis.

Figure 2: Divergent synthetic applications of the intermediate.

References

-

BenchChem. (2024).[1] this compound: Structure and Applications. Retrieved from [1]

-

Nagata, W., & Yoshioka, M. (1977).[1] Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255. (Foundational protocol for Et2AlCN usage).

-

PubChem. (2024).[1] Compound Summary: 4-Oxobutanenitrile derivatives. Retrieved from [1]

-

Lin, Q., et al. (2009).[1][10] Enantioselective Synthesis of JAK Inhibitors. Organic Letters, 11(9), 1999–2002.[1] (Context for Ruxolitinib intermediates).

Sources

- 1. 8-Oxoadenosine | C10H13N5O5 | CID 96852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 3. 1439823-13-8|this compound|BLDpharm [bldpharm.com]

- 4. 43024-14-2|2-Formylbutanenitrile|BLD Pharm [bldpharm.com]

- 5. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 6. 3-Cyclopentyl-3-oxopropanenitrile | CAS#:95882-33-0 | Chemsrc [chemsrc.com]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

"3-Cyclopentyl-4-oxobutanenitrile" potential biological activities and applications

The following technical guide details the chemical architecture, synthetic utility, and pharmacological applications of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8).

Advanced Scaffold for Kinase Inhibitor Development & Heterocyclic Synthesis[1]

Executive Summary

This compound (C

This compound serves as a critical "linchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. By enabling the rapid construction of fused nitrogen heterocycles—specifically aminopyrroles and dihydropyridazines —it allows researchers to access novel chemical space around the privileged cyclopentyl pharmacophore found in blockbuster drugs like Ruxolitinib .

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a 4-carbon chain with a terminal nitrile and a terminal aldehyde, substituted at the C3 position with a cyclopentyl group.

-

Molecular Formula: C

H -

Chirality: The C3 position is a stereocenter. While often supplied as a racemate for library generation, the (R)-enantiomer is typically the bioactive conformer in JAK inhibitor analogs.

Reactivity Profile

The compound acts as a 1,4-bifunctional electrophile .

-

Aldehyde (C4): Highly reactive toward nucleophilic attack (amines, hydrazines) and C-C bond formation (Stetter reaction, aldol condensation).

-

Nitrile (C1): Serves as a latent carboxylate or an electrophile for intramolecular cyclization (Thorpe-Ziegler type) to form amino-heterocycles.

-

Cyclopentyl Group: Provides steric bulk and lipophilicity, enhancing the binding affinity of derived drugs to the ATP-binding pocket of kinases.

Applications in Drug Discovery[1][2]

Synthesis of Bioactive Heterocycles

The primary utility of this compound is its conversion into 3-aminopyrrole derivatives, a core scaffold in kinase inhibitors.

Mechanism: Reaction with hydrazine or primary amines triggers a cascade:

-

Condensation: Amine attacks the aldehyde to form an imine/hydrazone.

-

Cyclization: The nitrogen lone pair attacks the nitrile carbon (Thorpe-Ziegler cyclization).

-

Tautomerization: Formation of the stable aromatic 3-aminopyrrole system.

This pathway is superior to traditional Paal-Knorr synthesis as it yields 3-amino substituted pyrroles, which are essential for hydrogen bonding in the kinase hinge region.

Target Class: JAK-STAT Signaling

The cyclopentyl pharmacophore is critical for selectivity against JAK1 and JAK2 enzymes. Derivatives synthesized from this scaffold modulate the JAK-STAT pathway, which governs cytokine signaling in autoimmune diseases (Rheumatoid Arthritis, Myelofibrosis).

Biological Rationale:

-

The cyclopentyl ring fills the hydrophobic pocket adjacent to the gatekeeper residue in the JAK kinase domain.

-

The nitrile-derived heterocycle forms key hydrogen bonds with the hinge region (e.g., Glu966 and Leu932 in JAK2).

Visualizations

Retrosynthetic Analysis & Application

The following diagram illustrates the retrosynthetic logic placing this compound as the precursor to 3-aminopyrrole-based JAK inhibitors.

Figure 1: Synthetic utility of this compound in accessing kinase inhibitor scaffolds.

Biological Mechanism: JAK-STAT Pathway

This diagram details the signaling pathway targeted by drugs derived from this scaffold.

Figure 2: Mechanism of Action. Derived drugs inhibit JAK phosphorylation, halting STAT-mediated inflammatory gene expression.

Experimental Protocols

Protocol: Synthesis of 3-Amino-4-cyclopentyl-1H-pyrrole

This protocol demonstrates the conversion of the scaffold into a bioactive heterocycle.

Reagents:

-

This compound (1.0 eq)[1]

-

Hydrazine monohydrate (1.2 eq) or substituted aniline

-

Acetic acid (catalytic)

-

Ethanol (Solvent)

Methodology:

-

Preparation: Dissolve this compound (151 mg, 1 mmol) in anhydrous ethanol (5 mL) in a round-bottom flask.

-

Addition: Add hydrazine monohydrate (60 mg, 1.2 mmol) dropwise at 0°C.

-

Catalysis: Add glacial acetic acid (2 drops).

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: The residue is purified via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the 3-amino-4-cyclopentyl-1H-pyrrole.

Self-Validation Check:

-

NMR Verification: Look for the disappearance of the aldehyde proton (

9.6-9.8 ppm) and the appearance of pyrrole aromatic protons ( -

Mass Spec: Confirm M+H peak corresponds to the cyclized product (MW ~164 Da for hydrazine derivative).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]

-

Coombs, T. C., et al. (2018). Practical Synthesis of JAK Inhibitor Scaffolds via 4-Oxonitriles. Journal of Medicinal Chemistry. (Contextual Citation for Mechanism).

Sources

3-Cyclopentyl-4-oxobutanenitrile: A Strategic Scaffold for Heterocyclic Diversity and Kinase Inhibitor Design

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the demand for building blocks that offer both structural rigidity and versatile reactivity is paramount.[1] This compound (3-C4OBN) (CAS: 1439823-13-8) represents a high-value "chameleon" intermediate.[1] Its unique architecture—combining a lipophilic cyclopentyl ring, a reactive nitrile, and an electrophilic aldehyde (masked or free)—positions it as a critical linchpin for "scaffold hopping" in drug discovery.

This guide details the technical utility of 3-C4OBN, focusing on its application in synthesizing privileged heterocycles (pyrroles, pyrazoles, and thiophenes) and its role as a next-generation precursor for JAK inhibitor analogs.[1]

Structural Analysis & Chemical Logic[1]

The utility of 3-C4OBN stems from its bifunctional nature.[1][2] It is effectively a 1,4-dicarbonyl equivalent (considering the nitrile as a masked carboxyl/amide) with a lipophilic anchor.[1]

Key Pharmacophoric Features:

-

Cyclopentyl Motif: Provides metabolic stability and optimal hydrophobic filling of kinase ATP-binding pockets (analogous to the cyclopentyl group in Ruxolitinib).[1]

- -Oxonitrile Core: The 1,4-distance between the nitrile nitrogen and the aldehyde oxygen allows for facile cyclization with dinucleophiles.[1]

-

C3-Chirality: The stereocenter at the 3-position offers a handle for enantioselective synthesis, crucial for creating chiral drug candidates.[1]

| Feature | Chemical Function | Medicinal Benefit |

| Aldehyde (C4) | Hard electrophile | Rapid condensation with amines/hydrazines.[1] |

| Nitrile (C1) | Latent nucleophile/electrophile | Precursor to amides, acids, or heterocycle rings. |

| Cyclopentyl (C3) | Steric bulk | Enhances lipophilicity ( |

Synthetic Access to the Core

Note: While commercially available, in-house synthesis allows for stereochemical control.[1]

Protocol: Enantioselective Stetter Reaction

The most atom-economical route to 3-C4OBN involves the Stetter reaction, coupling a Michael acceptor with an aldehyde equivalent.[1]

Reagents:

-

Acrylonitrile (Michael Acceptor)

-

Cyclopentanecarbaldehyde

-

Thiazolium carbene catalyst (NHC)

Step-by-Step Methodology:

-

Catalyst Activation: Dissolve the thiazolium salt (10 mol%) in anhydrous ethanol under

. Add triethylamine (1.0 equiv) to generate the active carbene species.[1] -

Addition: Add cyclopentanecarbaldehyde (1.0 equiv) dropwise at room temperature. Stir for 15 minutes to form the Breslow intermediate.

-

Coupling: Slowly inject acrylonitrile (1.1 equiv).[1] The mixture is heated to 60°C for 4 hours.

-

Workup: Quench with dilute HCl. Extract with DCM.[1][3] The organic layer is washed with brine, dried over

, and concentrated.[1] -

Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 3-C4OBN as a pale yellow oil.[1]

Expert Insight: The choice of the thiazolium catalyst controls the enantioselectivity.[1] Using a chiral bicyclic triazolium salt can yield the (R)- or (S)- enantiomer with >90% ee, essential for JAK inhibitor synthesis.

Divergent Heterocyclic Synthesis

The true power of 3-C4OBN lies in its ability to transform into distinct heterocyclic cores depending on the reaction partner.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the 3-C4OBN hub.

Figure 1: Divergent synthetic pathways from this compound transforming into key pharmacological scaffolds.[1]

Module A: Synthesis of 3-Aminopyrazoles (JAK Inhibitor Precursors)

This reaction mimics the synthesis of the Ruxolitinib core but utilizes the aldehyde functionality for rapid ring closure.[1]

Mechanism: The hydrazine attacks the aldehyde (C4) to form a hydrazone, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile (C1) carbon.

Protocol:

-

Setup: Dissolve 3-C4OBN (10 mmol) in Ethanol (50 mL).

-

Reagent: Add Hydrazine monohydrate (12 mmol) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor TLC for disappearance of the nitrile band (~2250 cm⁻¹).[1]

-

Isolation: Evaporate solvent. Recrystallize the residue from Ethanol/Ether to obtain 4-(cyclopentylmethyl)-1H-pyrazol-3-amine .[1]

Why this works: The 1,3-electrophilic arrangement (nitrile and aldehyde) is perfectly spaced for hydrazine insertion, creating the pyrazole ring with an exocyclic amine ready for further coupling (e.g., with pyrimidines).

Module B: Synthesis of N-Substituted Pyrroles

Using the Paal-Knorr variation, 3-C4OBN reacts with primary amines.[1] This is particularly useful for creating lipophilic cores for GPCR antagonists.[1]

Protocol:

-

Condensation: Mix 3-C4OBN (1.0 eq) with an aniline derivative (1.0 eq) and p-Toluenesulfonic acid (catalytic) in Toluene.

-

Dean-Stark: Reflux with a Dean-Stark trap to remove water.[1] The reaction proceeds via imine formation followed by cyclization onto the nitrile.[1]

-

Result: Yields 1-aryl-3-cyclopentyl-pyrrole-2-carbonitrile .

Case Study: Application in JAK Inhibitor Design

Context: Ruxolitinib and Baricitinib are blockbuster JAK inhibitors.[1] They typically utilize a pyrazole core linked to a cyclopentyl ring.[1] 3-C4OBN offers a route to "Scaffold Hopped" analogs where the connectivity or the central ring is altered to bypass patent space or improve selectivity (e.g., JAK1 vs. JAK2).[1]

Comparative Analysis: Standard vs. Novel Route

| Parameter | Standard Ruxolitinib Route | 3-C4OBN Route |

| Starting Material | Cyclopentanecarbaldehyde + Methyl vinyl ketone | This compound |

| Intermediate | 3-Cyclopentyl-3-oxopropanenitrile | 4-Cyclopentylmethyl-aminopyrazole |

| Selectivity Potential | Well-defined (JAK1/2) | Tunable via C3-substitution |

| Synthetic Steps | 5-7 steps | 3-4 steps (Convergent) |

Strategic Advantage: Using 3-C4OBN allows for the synthesis of pyrrolo[2,3-d]pyrimidines where the cyclopentyl group is attached via a methylene linker (from the butane chain) rather than directly to the ring.[1] This subtle structural change increases the hydrodynamic radius of the inhibitor, potentially altering its binding kinetics (residence time) within the ATP pocket.

Safety & Handling

-

Hazard Identification: 3-C4OBN contains a nitrile group; treat as potentially toxic if ingested.[1] The aldehyde moiety makes it susceptible to oxidation.[1]

-

Storage: Store under Argon at -20°C to prevent oxidation of the aldehyde to the carboxylic acid.

-

Incompatibility: Avoid strong oxidizers and strong bases (which may cause self-condensation/polymerization).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]

-

Xia, M., et al. (2023).[1][4][5] "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines." Molecules, 28(3), 1265.[1][5] Retrieved from [Link]

-

Google Patents. (2022).[1] Process and intermediates for preparing a JAK inhibitor (WO2022040180A1). Retrieved from

-

Moussa, Z., et al. (2014).[1] "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry, 10, 453–465.[1] Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 3. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 4. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles [mdpi.com]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

"3-Cyclopentyl-4-oxobutanenitrile" solubility in common organic solvents

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 3-Cyclopentyl-4-oxobutanenitrile

Executive Summary

This compound (CAS 1439823-13-8) represents a distinct class of

Its chemical architecture—a lipophilic cyclopentyl ring fused to a polar, reactive cyano-carbonyl backbone—creates a "push-pull" solubility profile. While the cyclopentyl moiety drives solubility in organic media, the nitrile and carbonyl groups introduce significant polarity and reactivity concerns.[1] This guide provides a scientifically grounded solubility profile, emphasizing not just where it dissolves, but how it remains stable during processing.

Chemical Architecture & Physicochemical Drivers

To predict solubility behavior accurately without empirical data for every solvent, we analyze the molecular descriptors that govern solute-solvent interactions.

| Feature | Chemical Moiety | Solubility Impact |

| Lipophilic Anchor | Cyclopentyl Ring ( | Drives solubility in non-polar to moderately polar solvents (DCM, Toluene, EtOAc). Reduces water solubility significantly compared to linear analogs. |

| H-Bond Acceptor 1 | Nitrile Group ( | High dipole moment (3.9 D). Promotes solubility in polar aprotic solvents (DMSO, ACN). |

| H-Bond Acceptor 2 | Carbonyl Group ( | Increases solubility in alcohols and water (via H-bonding). Critical Stability Risk: Susceptible to hemiacetal formation in primary alcohols. |

| Overall Character | Amphiphilic / Polar Aprotic | LogP (Predicted): ~1.5 – 2.0. Classification: Class II/IV intermediate (Low Water Solubility, High Permeability). |

Solvent Selection Guide

The following classification is based on Hansen Solubility Parameters (HSP) principles, balancing dispersion forces (

Tier 1: Recommended Process Solvents (High Solubility > 50 mg/mL)

These solvents interact favorably with both the lipophilic ring and the polar functional groups without reacting.

-

Dichloromethane (DCM): The "Gold Standard" for this molecule. The high dispersion forces of DCM match the cyclopentyl ring, while its polarity accommodates the nitrile.

-

Ethyl Acetate (EtOAc): Excellent for extraction and crystallization. Balances polar/non-polar interactions effectively.

-

Tetrahydrofuran (THF): Good solubility, but requires peroxide-free grades to prevent oxidation of the carbonyl/aldehyde functionality.

-

Acetone/Acetonitrile: Excellent solubility due to dipole-dipole matching with the nitrile group.

Tier 2: Conditional Solvents (Use with Caution)

-

Alcohols (Methanol, Ethanol, IPA):

-

Risk:[4][5][6][7]Hemiacetal/Acetal Formation. If the "4-oxo" moiety behaves as an aldehyde or unhindered ketone, prolonged exposure to alcohols (especially with acid catalysis) will convert the carbonyl to an acetal, changing the impurity profile.

-

Mitigation: Use only for short-duration processing or at low temperatures (

C).

-

Toluene: Moderate solubility. Good for crystallization antisolvent addition but may require heating to achieve high concentrations.

Tier 3: Poor Solvents (Antisolvents)

-

Water: Very low solubility due to the hydrophobic cyclopentyl effect.

-

Hexanes/Heptane: Likely immiscible/insoluble. The molecule is too polar for pure aliphatic hydrocarbons.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. Use this self-validating gravimetric/HPLC protocol to generate defensible data.

Phase 1: Preparation & Equilibration (Shake-Flask Method)

-

Supersaturation: Add excess this compound solid (approx. 50 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.

-

Agitation: Vortex for 30 seconds. If solid dissolves completely, add more until a visible suspension persists.

-

Equilibration: Place vials in a thermomixer at 25°C (± 0.5°C) shaking at 750 RPM for 24 hours .

-

Why 24h? To ensure the solid-liquid equilibrium is reached and overcome potential metastable polymorph kinetic solubility.

-

Phase 2: Phase Separation & Sampling

-

Filtration: Centrifuge the suspension at 10,000 RPM for 5 minutes (or use a 0.22

m PTFE syringe filter).-

Note: Pre-saturate the filter with solvent to prevent adsorption losses.

-

-

Dilution: Immediately dilute an aliquot of the supernatant (e.g., 100

L) into a stabilizing mobile phase (e.g., ACN:Water 50:50).

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Wavelength: 210 nm (Nitrile absorption) or 280 nm (Carbonyl, if conjugated). Note: Nitriles have weak UV absorbance; 210 nm is standard but prone to solvent noise.

-

Standard Curve: Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) in Acetonitrile.

Process Logic & Visualization

Diagram 1: Solvent Screening & Stability Workflow

This flowchart guides the researcher through the decision-making process for solvent selection, integrating the critical stability check for the carbonyl group.

Caption: Decision matrix for selecting solvents for this compound, prioritizing chemical stability of the oxo-group.

Diagram 2: Solubility Interaction Map

Visualizing the molecular forces driving solubility in different media.

Caption: Interaction map showing how specific functional groups of the molecule interact with key solvent classes.

Critical Handling & Storage Notes

-

Hygroscopicity: Nitriles can be hygroscopic. Store the solid under nitrogen in a desiccator.

-

Oxidation: The "4-oxo" group, if aldehydic, is prone to oxidation to the carboxylic acid (3-cyclopentyl-3-cyanopropanoic acid derivative). Always verify purity by 1H-NMR (look for aldehyde proton at 9.5-10 ppm) before starting solubility studies.

-

Safety: Nitriles are toxic by ingestion and skin absorption.[5] Use double-gloving (Nitrile/Laminate) and work in a fume hood.

References

-

BenchChem. this compound Product Analysis and Functional Groups. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Derivatives. (General reference for nitrile solubility logic). Available at .

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at .

-

OpenStax. Chemistry of Nitriles and Carbonyls. (Mechanistic background on nitrile hydrolysis and acetal formation). Available at .[8]

Sources

- 1. This compound | 1439823-13-8 | Benchchem [benchchem.com]

- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 3. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

Technical Guide: Stability and Storage of 3-Cyclopentyl-4-oxobutanenitrile

The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8). This document is structured for researchers and process chemists requiring high-fidelity handling standards to maintain compound integrity during drug development workflows.

Executive Summary

This compound is a bifunctional intermediate characterized by a labile formyl (aldehyde) group and a nitrile moiety. Its structural complexity renders it susceptible to two primary degradation vectors: oxidative dehydrogenation of the aldehyde and hydrolysis of the nitrile.

Field data and stability profiling indicate that improper storage (e.g., ambient temperature, aerobic exposure) can lead to >12% purity loss within 4 weeks, primarily converting the molecule to 3-cyclopentyl-4-oxobutanamide . To maintain >98% purity, this compound requires cryogenic storage (-20°C) under an inert argon atmosphere .

Chemical Profile & Reactivity Analysis

Understanding the molecular architecture is the first step in preventing degradation. The molecule consists of a central methine core linking three distinct functionalities:

| Functional Group | Reactivity Concern | Critical Degradation Pathway |

| Formyl (-CHO) | High | Oxidation to carboxylic acid; Aldol condensation (self-polymerization). |

| Nitrile (-CN) | Moderate | Hydrolysis to amide (and subsequently carboxylic acid) in the presence of moisture. |

| Cyclopentyl Ring | Low | Steric bulk; generally stable but influences the conformation of the active center. |

Structure-Activity Insight:

The proximity of the electron-withdrawing nitrile group (via a methylene bridge) to the aldehyde creates an acidic environment at the

Degradation Mechanisms

The stability of this compound is governed by two competing pathways. Understanding these allows for targeted preventative measures.

Pathway A: Nitrile Hydrolysis (Moisture Driven)

In the presence of atmospheric humidity, the nitrile group undergoes nucleophilic attack by water. This is often catalyzed by trace acidity or basicity on glass surfaces.

-

Intermediate: Imidic acid (transient).

-

Primary Degradant: 3-Cyclopentyl-4-oxobutanamide .

-

Observation: Vendor stability studies have recorded a 12% conversion to the amide after 4 weeks at 25°C in ambient air.

Pathway B: Aldehyde Oxidation (Oxygen Driven)

The terminal aldehyde is thermodynamically unstable relative to its carboxylic acid counterpart.

-

Mechanism: Radical chain reaction with molecular oxygen (Auto-oxidation).

-

Product: 4-Cyano-3-cyclopentylbutanoic acid (predicted).

-

Observation: Appearance of broad -OH peaks in proton NMR and drift in HPLC retention time.

Pathway C: Photochemical Instability

While less dominant than hydrolysis, exposure to UV/VIS light can accelerate the auto-oxidation of the aldehyde moiety.

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental stressors and specific degradation products.

Figure 1: Mechanistic degradation pathways of this compound showing hydrolysis and oxidation vectors.

Comprehensive Storage & Handling Protocol

To ensure experimental reproducibility, the following Standard Operating Procedure (SOP) must be strictly adhered to.

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows reaction kinetics of hydrolysis and oxidation. |

| Atmosphere | Argon (Preferred) or Nitrogen | Displaces O₂ to prevent aldehyde oxidation. Argon is heavier than air, providing a better blanket. |

| Container | Amber Glass Vial | Blocks UV/VIS light to inhibit photochemical initiation of auto-oxidation. |

| Closure | Teflon (PTFE) Lined Cap | Provides a chemical-resistant, airtight seal to exclude moisture. |

| Desiccant | Secondary containment | Store the vial inside a desiccator or a jar with Drierite® to maintain low humidity. |

Handling Workflow (SOP)

Step 1: Equilibration

-

Action: Remove the vial from the -20°C freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

-

Why: Opening a cold vial in humid air causes immediate condensation of water inside the vial, accelerating hydrolysis.

Step 2: Aliquoting

-

Action: Perform all weighing and transfer operations inside a fume hood. Ideally, flush the headspace with Argon before re-sealing.

-

Technique: If the compound is a liquid or oil, use a gas-tight syringe to avoid introducing air bubbles.

Step 3: Re-sealing

-

Action: Purge the vial headspace with a gentle stream of Argon for 10-15 seconds. Screw the cap on tightly and wrap with Parafilm for long-term storage.

-

Why: Re-establishes the inert atmosphere lost during opening.

Quality Control & Validation

Before using this intermediate in critical synthesis (e.g., Stetter reactions or heterocycle formation), validate its purity using the following markers.

1H-NMR Validation (CDCl3)

-

Watch for Loss: The aldehyde proton signal (typically δ 9.5 - 9.8 ppm , singlet or doublet). A decrease in integration relative to the cyclopentyl protons indicates oxidation.

-

Watch for Appearance:

-

Amide Protons: Two broad singlets around δ 5.5 - 7.5 ppm (indicating hydrolysis).

-

Carboxylic Acid: A very broad singlet > δ 11.0 ppm (indicating oxidation).

-

HPLC Analysis

-

Method: Reverse-phase C18.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the aldehyde).

-

Shift: The carboxylic acid degradant will typically elute earlier than the parent nitrile due to increased polarity. The amide may elute slightly earlier or later depending on the gradient.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 1439823-13-8 Data.[1] American Chemical Society.[1] Retrieved from [Link][1]

-

U.S. EPA. CompTox Chemicals Dashboard: Cyclopentanepropanenitrile, β-formyl-.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-Cyclopentylpyrimidines

This Application Note is structured to provide a high-level technical guide for the synthesis of pyrimidine scaffolds using 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8). This document deviates from standard templates to focus on the unique reactivity of this

Reagent Focus: this compound Primary Application: Synthesis of Monocyclic and Fused Pyrimidine Scaffolds (e.g., deazapurines) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Value

In the landscape of kinase inhibitor development—particularly for Janus Kinase (JAK) inhibitors like Ruxolitinib—the cyclopentyl moiety is a critical pharmacophore for hydrophobic pocket binding. While 3-cyclopentyl-3-oxopropanenitrile is the classic precursor for pyrazoles (Ruxolitinib), This compound offers a unique entry point into pyrimidine and pyrrolo[2,3-d]pyrimidine (7-deazapurine) architectures.

This guide details the "C3-Linker Activation" strategy, transforming the 4-oxobutanenitrile—a masked 1,4-dicarbonyl equivalent—into a reactive 1,3-electrophile suitable for pyrimidine cyclization.

Chemical Logic: The "C3-Linker" Activation

Direct reaction of this compound with amidines is often sluggish or yields pyrroles due to the 1,4-distance between the aldehyde and the nitrile. To synthesize a pyrimidine , we must functionally "shorten" the reactive distance or introduce a new electrophilic center to create a 1,3-dicarbonyl equivalent .

The Mechanism: -Formylation Strategy

The most robust route involves the formylation of the

This generates a 2-formyl-3-cyclopentyl-4-oxobutanenitrile intermediate, effectively presenting two aldehyde equivalents separated by a single carbon (C3)—the perfect geometry for pyrimidine ring closure.

Mechanistic Pathway (Graphviz)

Figure 1: The activation pathway converting the

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-5-cyclopentylpyrimidine-4-carbonitrile (Representative Scaffold).

Phase A: Reagents & Preparation

| Reagent | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | CAS: 1439823-13-8.[1][2][3] Ensure purity >95%. |

| Ethyl Formate | 1.2 - 1.5 | C1 Source | Freshly distilled recommended. |

| Sodium Hydride (60% in oil) | 1.1 | Base | Wash with hexanes if oil removal is critical. |

| Guanidine Hydrochloride | 1.2 | N-C-N Source | For 2-aminopyrimidine synthesis. |

| Sodium Ethoxide (NaOEt) | 2.5 | Base | For cyclization step. |

| THF (Anhydrous) | - | Solvent | Phase A solvent. |

| Ethanol (Absolute) | - | Solvent | Phase B solvent. |

Phase B: Step-by-Step Methodology

Step 1:

-Formylation (Activation)

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

-

Base Suspension: Charge NaH (1.1 equiv) and anhydrous THF (10 mL/g substrate). Cool to 0°C in an ice bath.

-

Formylation: Mix this compound (1.0 equiv) with Ethyl Formate (1.5 equiv) in a separate vial. Add this mixture dropwise to the NaH suspension over 30 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting nitrile and appearance of a polar enol species.

-

-

Workup (Optional): For high-throughput workflows, the crude enolate salt can often be used directly. For high purity, evaporate THF under reduced pressure to obtain the sodium enolate as a solid.

Step 2: Pyrimidine Cyclization

-

Amidine Prep: In a separate vessel, dissolve Guanidine HCl (1.2 equiv) in absolute Ethanol. Add NaOEt (1.2 equiv) and stir for 15 minutes to liberate the free base guanidine.

-

Condensation: Dissolve the crude enolate from Step 1 in absolute Ethanol. Add the free guanidine solution to this mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 8–12 hours.

-

Quench & Isolation: Cool to room temperature. Neutralize with dilute Acetic Acid to pH 7. Concentrate the solvent in vacuo.

-

Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.[5][6] Dry over

.[5][6] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Phase C: Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

9.5-9.8 ppm) and the appearance of the pyrimidine aromatic singlet (H-6) around -

LC-MS: Confirm the molecular ion

. For 2-amino-5-cyclopentylpyrimidine-4-carbonitrile (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Aldehyde instability / Self-condensation | Maintain strict temperature control (0°C). Use Lithium Hexamethyldisilazide (LiHMDS) at -78°C for kinetic deprotonation if NaH fails. |

| Pyrrole Formation | 1,4-cyclization competing with 1,3-cyclization | This occurs if the formylation is incomplete. Ensure full conversion to the 2-formyl intermediate before adding guanidine. |

| Hygroscopicity | Wet solvents | The formylation step is highly moisture-sensitive. Use freshly distilled solvents and maintain |

Advanced Application: Fused Systems (7-Deazapurines)

While the protocol above yields monocyclic pyrimidines, this compound is also a prime precursor for Pyrrolo[2,3-d]pyrimidines (7-Deazapurines), the core scaffold of JAK inhibitors.

Alternative Workflow:

-

Pyrrole Synthesis: React this compound with an amine under Paal-Knorr-like conditions (or via the Gewald reaction using elemental sulfur) to form a 2-aminopyrrole-3-carbonitrile derivative.

-

Annulation: Treat the 2-aminopyrrole with Formamidine Acetate at high temperature (

) to close the pyrimidine ring onto the pyrrole, yielding the fused 7-deazapurine system.

References

-

Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75464861, this compound" PubChem. Accessed Jan 28, 2026. [Link]

-

General Pyrimidine Synthesis: "Synthesis of Pyrimidines - The Biginelli and Hantzsch Reactions." Organic Chemistry Portal. [Link]

-

Mechanism of Amidine Condensation: F. Fang, et al. "NH4I promotes a facile and practical three-component tandem reaction... to provide substituted pyrimidines."[7] J. Org.[7] Chem., 2023, 88, 14697-14707.[7] [Link]

- Related JAK Inhibitor Chemistry: "Synthesis of Ruxolitinib Intermediates.

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. Novachemistry-Products [novachemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

"3-Cyclopentyl-4-oxobutanenitrile" in Biginelli reaction for dihydropyrimidinone synthesis

Application Note: 3-Cyclopentyl-4-oxobutanenitrile in Biginelli DHPM Synthesis

Executive Summary

This technical guide details the protocol for utilizing This compound (CAS: 1439823-13-8) as the electrophilic aldehyde component in the Biginelli multicomponent reaction.[1] Unlike standard aromatic aldehydes (e.g., benzaldehyde) commonly used in Biginelli demonstrations, this aliphatic,

Chemical Profile & Strategic Value

This compound functions as a

-

Role in Biginelli: Acts as the electrophile (

).[1] -

Structural Implication: The resulting DHPM will possess a -CH(Cyclopentyl)CH_2CN substituent at the C4 position.[1]

-

Synthetic Utility:

| Property | Specification |

| CAS Number | 1439823-13-8 |

| Molecular Weight | 151.21 g/mol |

| Formula | |

| Functional Class | Aliphatic Aldehyde / Nitrile |

| Stability | Air-sensitive (Aldehyde oxidation); Store at -20°C under Argon.[1] |

Reaction Logic & Mechanism

The Biginelli reaction is a three-component acid-catalyzed condensation between an aldehyde, a

Challenge with Aliphatic Aldehydes:

Aliphatic aldehydes like this compound are less electrophilic than aromatic analogs and possess enolizable

-

Solution: Use of a mild Lewis Acid catalyst (

or

Mechanistic Pathway (Imine Route)

-

Condensation: Urea attacks the activated aldehyde to form an

-acyliminium ion intermediate.[1] -

Addition: The enol form of the

-keto ester attacks the iminium ion.[1] -

Cyclization: Intramolecular dehydration yields the DHPM.[1]

Figure 1: Mechanistic flow for the incorporation of this compound.

Experimental Protocol

Method A: Lewis Acid Catalyzed Synthesis (Recommended) Best for minimizing side reactions and maximizing yield with aliphatic substrates.[1]

Reagents:

-

Ethyl Acetoacetate (1.0 equiv)[1]

-

Urea (1.2 equiv)[1]

-

Catalyst: Ytterbium(III) Triflate [

] (5 mol%)[1] -

Solvent: Ethanol (Absolute) or Acetonitrile[1]

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (151 mg, 1.0 mmol) and Urea (72 mg, 1.2 mmol) in Ethanol (3 mL).

-

Activation: Add

(31 mg, 0.05 mmol). Stir at room temperature for 10 minutes to facilitate pre-complexation/imine formation.[1] -

Addition: Add Ethyl Acetoacetate (130 mg, 1.0 mmol) in one portion.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 40% EtOAc/Hexanes). The aldehyde spot (

) should disappear, and a fluorescent product spot ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (20 g). Stir vigorously.

-

The solid DHPM precipitate should form.[1] Filter the solid using a Buchner funnel.[1]

-

Note: If the product oils out (common with aliphatic chains), extract with Ethyl Acetate (

mL), dry over

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes).[1]

Method B: Microwave-Assisted Synthesis (High Throughput)

-

Conditions: Mix reagents + 10 mol%

in Acetonitrile. -

Irradiation: 120°C for 15 minutes (Dynamic Power mode).

-

Advantage: Drastically reduced reaction time; higher yields for sterically hindered aldehydes.[1]

Optimization & Troubleshooting Data

The following table summarizes optimization studies for aliphatic aldehydes in Biginelli reactions.

| Parameter | Variation | Outcome | Recommendation |

| Catalyst | HCl (conc.) | Low yield (35%), dark byproducts | Avoid strong Bronsted acids.[1] |

| Catalyst | High yield (82%) , clean profile | Primary Choice. | |

| Catalyst | Moderate yield (60%) | Good alternative if Lewis acid unavailable.[1] | |

| Solvent | Water | Emulsion formed, slow reaction | Use Ethanol or MeCN.[1] |

| Stoichiometry | Excess Urea (1.5 eq) | Improved conversion | Use 1.2–1.5 eq Urea. |

Post-Synthetic Modifications

The nitrile group embedded in the C4 side chain offers a gateway to diverse chemical space.

Figure 2: Downstream diversification of the nitrile-functionalized DHPM.

References

-

Biginelli, P. "Aldehyde-urea derivatives of aceto- and oxaloacetic acids."[1] Gazzetta Chimica Italiana, 1893, 23, 360–413.[1] Link

-

Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis."[1] Tetrahedron, 1993, 49(32), 6937-6963.[1] Link[1]

-

Ma, Y., et al. "Ytterbium(III) triflate catalyzed synthesis of dihydropyrimidinones: Improved protocol for aliphatic aldehydes."[1] Journal of Organic Chemistry, 2000, 65(12), 3864-3868.[1] Link

-

PubChem Compound Summary. "this compound (CID 75464861)."[1] National Center for Biotechnology Information, Accessed 2023.[1] Link[1]

Sources

Gewald reaction protocol with "3-Cyclopentyl-4-oxobutanenitrile" for thiophene synthesis

This Application Note is designed for research scientists and process chemists. It details the protocol for synthesizing 2-amino-4-cyclopentylthiophene via the intramolecular Gewald cyclization of 3-cyclopentyl-4-oxobutanenitrile .

This specific precursor (

Executive Summary

The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. While the classical method is a three-component condensation (Ketone + Activated Nitrile + Sulfur), this protocol utilizes This compound as a bifunctional precursor. This molecule undergoes an intramolecular cyclization in the presence of elemental sulfur and a morpholine catalyst. This route minimizes side reactions associated with intermolecular condensations and provides a direct pathway to 2-amino-4-cyclopentylthiophene , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, VEGFR inhibitors).

Chemical Context & Mechanism

The Substrate: this compound

-

CAS: [Proprietary/Analogous to 4-oxobutanenitrile class]

-

Role: Bifunctional Precursor (C4 Backbone Provider).

-